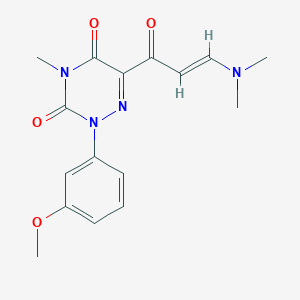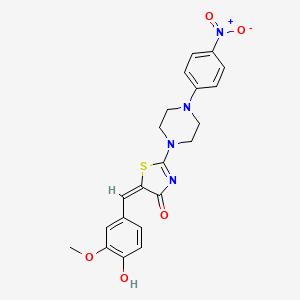![molecular formula C17H16F2N4O3 B2375526 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2310152-12-4](/img/structure/B2375526.png)
4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. It targets specific enzymes and receptors in these pathways, leading to the suppression of their activity and subsequent downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include the inhibition of cancer cell proliferation, induction of apoptosis, suppression of pro-inflammatory cytokine production, and reduction of amyloid beta plaques in the brain. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further studies to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. These include the optimization of its synthesis method, the determination of its optimal dosage and potential side effects, the development of new formulations for better delivery, and the exploration of its potential therapeutic applications in other diseases. Furthermore, its efficacy in combination with other drugs and its potential as a diagnostic tool should also be investigated.
In conclusion, 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action, optimize its synthesis method, and determine its optimal dosage and potential side effects. Its potential as a drug candidate and diagnostic tool warrants further investigation.
Synthesemethoden
The synthesis of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-fluorophenol with 2-bromo-1-(5-fluoropyrimidin-2-yl)piperazine, followed by acylation with 2-bromoacetyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of amyloid beta plaques in the brain.
Eigenschaften
IUPAC Name |
4-[2-(2-fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3/c1-11(26-14-5-3-2-4-13(14)19)16(25)22-6-7-23(15(24)10-22)17-20-8-12(18)9-21-17/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFBNFVNNQRYFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=NC=C(C=N2)F)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)
![2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375449.png)
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)



![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)